molecular formula C23H20N4O4S B10999639 methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B10999639
M. Wt: 448.5 g/mol
InChI Key: LXIRQLWVNNZODB-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C23H20N4O4S and its molecular weight is 448.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various precursors, including thiazole derivatives and pyrazole compounds. The general methodology includes:

  • Formation of thiazole ring via cyclization.
  • Introduction of the methoxyphenyl group.
  • Coupling with the pyrazole moiety through carbonyl linkage.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazoles and pyrazoles exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus15 µg/mL
Methyl 5-(2-methoxyphenyl)-2-{...}E. coli, S. aureusTBD

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects:

  • Cell Line Studies : In studies involving human fibroblast cell lines, the compound demonstrated a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Research indicates that thiazole and pyrazole derivatives possess anticancer properties:

  • Mechanism of Action : The compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
  • Case Study : In a study on breast cancer cell lines, this compound showed an IC50 value of 25 µM, indicating effective cytotoxicity .

Research Findings

Several studies have highlighted the structure–activity relationship (SAR) of thiazole and pyrazole derivatives:

  • Structural Modifications : Modifying substituents on the phenyl ring significantly affects biological activity.
  • Docking Studies : Molecular docking simulations suggest that the compound binds effectively to target proteins involved in inflammation and cancer pathways .

Chemical Reactions Analysis

Acid-Catalyzed Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.

  • Conditions : 6M HCl in ethanol/water (3:1), reflux for 8–12 hours.

  • Product : 5-(2-Methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylic acid.

  • Yield : 65–85%.

Base-Mediated Ester Saponification

Alkaline hydrolysis converts the ester to a carboxylate salt, which can be protonated to the free acid.

  • Conditions : 1M NaOH in methanol/water, room temperature for 24 hours.

  • Product : Sodium 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate.

  • Yield : 70–78%.

Thiazole Ring Functionalization

The C-2 position of the thiazole ring is susceptible to nucleophilic substitution due to electron-withdrawing effects from adjacent groups.

Reagent Conditions Product Yield
EthylamineK₂CO₃, DMF, 80°C, 6 hours2-(Ethylamino)-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate derivative70–75%
4-MethoxyphenylthiolEtOH, reflux, 12 hours2-(4-Methoxyphenylthio)-substituted analog63%

Suzuki–Miyaura Cross-Coupling

The methoxyphenyl group participates in palladium-catalyzed cross-coupling to introduce diverse aryl/heteroaryl substituents.

  • Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃, dioxane/water (4:1), 100°C, 24 hours .

  • Example : Reaction with 4-fluorophenylboronic acid yields 5-(4-fluoro-2-methoxyphenyl) analog.

  • Yield : 60–70%.

Esterification and Transesterification

The methyl ester can be exchanged with other alcohols under acid or base catalysis.

  • Conditions : Methanol/H₂SO₄ (2%), reflux, 10 hours.

  • Product : Ethyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate.

  • Yield : 80–90%.

Thiazole Ring Oxidation

Controlled oxidation modifies the thiazole sulfur atom, altering electronic properties.

  • Conditions : KMnO₄ (1 equiv.), acetone/H₂O, 0°C → room temperature, 4 hours.

  • Product : Thiazole sulfoxide derivative.

  • Yield : 55–60%.

Pyrazole Carboxamide Reactivity

The pyrazole carboxamide moiety undergoes hydrolysis or substitution under harsh conditions:

  • Amide Hydrolysis : 12M HCl, reflux, 24 hours → pyrazole carboxylic acid (yield: 50–55%).

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol, yielding imine derivatives.

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack at the carbonyl carbon, facilitated by acid/base catalysis.

  • Suzuki Coupling : Oxidative addition of Pd(0) to the aryl halide, followed by transmetallation and reductive elimination .

  • Thiazole Substitution : Electron-deficient C-2 position attracts nucleophiles, stabilized by resonance with the adjacent carbonyl group.

This compound’s multifunctional reactivity makes it a versatile scaffold for medicinal chemistry, enabling the synthesis of analogs with tailored biological properties. Further studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways.

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 5-(2-methoxyphenyl)-2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C23H20N4O4S/c1-14-17(13-24-27(14)15-9-5-4-6-10-15)21(28)26-23-25-19(22(29)31-3)20(32-23)16-11-7-8-12-18(16)30-2/h4-13H,1-3H3,(H,25,26,28)

InChI Key

LXIRQLWVNNZODB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4OC)C(=O)OC

Origin of Product

United States

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